SC-67655

Rheumatoid Arthritis MHC Class II Antigen Presentation

SC-67655 is a synthetic pentapeptide peptidomimetic (molecular weight 734.92 g/mol, sequence: (S)-CBA-Val-Pec-Asp-Pro-Thr-NH-n-Pr) designed as a high-specificity ligand for the rheumatoid arthritis-linked MHC class II molecule HLA-DRB1*0401. Unlike promiscuous natural peptide ligands, SC-67655 exhibits a binding affinity (IC50 = 50 nM) comparable to the well-characterized HA307-319 peptide but achieves allele-specificity through a unique conformational restriction design incorporating pipecolic acid (Pec) and proline imino acids at the solvent-exposed p3 and p5 positions.

Molecular Formula C37H62N6O9
Molecular Weight 734.9 g/mol
CAS No. 182134-00-5
Cat. No. B1680879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-67655
CAS182134-00-5
SynonymsSC 67655;  SC-67655;  SC67655; 
Molecular FormulaC37H62N6O9
Molecular Weight734.9 g/mol
Structural Identifiers
SMILESCCCNC(C(C)O)C(=O)N(C(=O)C1CCCN1C(=O)C(CC(=O)O)(C(=O)N2CCCCC2)N)C(=O)C(C(C)C)NC(=O)CC(C)C3CCCCC3
InChIInChI=1S/C37H62N6O9/c1-6-17-39-31(25(5)44)34(50)43(33(49)30(23(2)3)40-28(45)21-24(4)26-14-9-7-10-15-26)32(48)27-16-13-20-42(27)36(52)37(38,22-29(46)47)35(51)41-18-11-8-12-19-41/h23-27,30-31,39,44H,6-22,38H2,1-5H3,(H,40,45)(H,46,47)/t24-,25+,27-,30-,31-,37+/m0/s1
InChIKeyDDYSTKUTOFGVPD-DLXFJKHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SC-67655 (CAS 182134-00-5) Procurement Guide: A High-Specificity Peptidomimetic DRB1*0401 Ligand for Autoimmune Disease Research


SC-67655 is a synthetic pentapeptide peptidomimetic (molecular weight 734.92 g/mol, sequence: (S)-CBA-Val-Pec-Asp-Pro-Thr-NH-n-Pr) designed as a high-specificity ligand for the rheumatoid arthritis-linked MHC class II molecule HLA-DRB1*0401 . Unlike promiscuous natural peptide ligands, SC-67655 exhibits a binding affinity (IC50 = 50 nM) comparable to the well-characterized HA307-319 peptide but achieves allele-specificity through a unique conformational restriction design incorporating pipecolic acid (Pec) and proline imino acids at the solvent-exposed p3 and p5 positions . This design simultaneously confers protease resistance, making it a critical tool compound for dissecting allele-specific antigen presentation pathways in autoimmune research .

Why SC-67655 Cannot Be Substituted by Generic DR4 Peptide Ligands: Allele-Specificity, Cellular Uptake, and Functional T Cell Inhibition


Substituting SC-67655 with generic HLA-DR4 peptide ligands (e.g., HA307-319) or structural analogs (e.g., SC-64939) fails at three critical scientific requirements: (i) Allele-Specificity — Generic ligands like HA307-319 bind promiscuously to multiple MHC class II molecules, whereas SC-67655 is highly specific for DRB1*0401 in cell-based binding assays ; (ii) Functional Blockade of Protein Antigen Presentation — Unmodified SC-67655 does not inhibit T cell proliferation to protein antigens, necessitating a signal peptide conjugate modification that structural mimics lacking this design feature cannot replicate ; (iii) Protease Stability — The conformationally restricted imino acid scaffold of SC-67655 confers resistance to proteolytic degradation, a property absent in linear peptide analogs . Generic substitution therefore produces non-specific binding, inaccurate functional readouts, and rapid degradation that collectively invalidate experimental results.

SC-67655 Quantitative Differentiation Evidence: Head-to-Head Comparison Against HA307-319, SC-64939, and Peptide Analogs


SC-67655 vs. HA307-319: Head-to-Head DRB1*0401 Binding Affinity and Cellular Specificity Comparison

SC-67655 bound to purified DRB1*0401 molecules with an affinity (IC50 = 50 nM ; pIC50 = 7.3 ) similar to the promiscuous peptide ligand HA307-319. However, in cell binding assays, SC-67655 demonstrated high specificity for the DRB1*0401 allele, whereas HA307-319 bound promiscuously to multiple MHC class II molecules . This combination of nanomolar affinity and strict allele-specificity is a critical differentiator.

Rheumatoid Arthritis MHC Class II Antigen Presentation

SC-67655 vs. SC-64939: Sequence Length and Conformational Restriction Impact on DRB1*0401 Binding Competence

SC-67655 is a pentamer (5 nitrogens capable of forming peptide bonds) incorporating conformationally restricted imino acids (pipecolic acid, Pec, and proline) at positions p3 and p5, yielding an IC50 of 50 nM for DRB1*0401 . In contrast, the control molecule SC-64939 is a heptamer (7 nitrogens) that serves as a truncated, acetylated variant of HA309E and does not bind to DRB1*0401 . The shorter, structurally constrained sequence of SC-67655 is a key determinant of its binding competence.

Peptidomimetic Design MHC Class II Structure-Activity Relationship

SC-67655 Signal Peptide Conjugate vs. Parent Molecule: Functional T Cell Proliferation Inhibition Against Protein Antigens

Unmodified SC-67655 blocked peptide antigen-stimulated T cell proliferation but failed to inhibit T cell proliferation in response to protein antigens, and it was not taken up by cells . In a direct comparative experiment, an analog of SC-67655 that was conjugated to a signal peptide sequence did inhibit T cell proliferative responses to protein antigen . This demonstrates that the functional limitation of extracellular exclusivity can be overcome by a specific signal peptide modification.

T Cell Assays Protein Antigen Processing Peptidomimetic Functional Assays

SC-67655 Protease-Resistant Design vs. Linear Peptide Ligands: Conformational Restriction-Driven Stability Advantage

SC-67655 was designed with isosteric replacements at p1 and p7 positions and conformational restriction via imino acids pipecolic acid (Pec) at p3 and proline at p5 to confer stability against proteolytic degradation . The Woulfe et al. (1997) study describes SC-67655 as a protease-resistant peptidomimetic, and its IC50 of 50 nM was measured following synthesis and purification . In contrast, linear peptide ligands such as HA307-319 are susceptible to rapid proteolytic cleavage in biological fluids.

Protease Stability Peptidomimetic Design In Vivo Pharmacology

SC-67655 Optimal Research Application Scenarios: From In Vitro RA Pathogenesis Studies to In Vivo Pharmacodynamics


In Vitro Studies of Rheumatoid Arthritis (RA) Pathogenesis Targeting DRB1*0401-Restricted T Cell Responses

SC-67655 is the preferred tool for dissecting the role of DRB1*0401 in RA-associated T cell activation. Its high allele-specificity ensures that observed effects on T cell proliferation are attributable to DRB1*0401 blockade rather than off-target MHC class II interactions, a critical requirement when studying the DRB1*0401-RA susceptibility link. Researchers should use unmodified SC-67655 for peptide antigen presentation assays and the signal peptide conjugate for protein antigen processing studies .

High-Throughput Screening (HTS) Assays for HLA-DRB1*0401-Dependent T Cell Activation Inhibitors

The nanomolar binding affinity (IC50 = 50 nM) and protease-resistant design of SC-67655 make it an ideal reference inhibitor for HTS campaigns aimed at discovering novel DRB1*0401 blockers. Its well-characterized specificity profile enables robust assay validation, and its stability ensures consistent performance across multi-day screening runs.

Pharmacological Tool for Investigating Allele-Specific Antigen Presentation Mechanisms

SC-67655 serves as a definitive pharmacological probe for studies requiring allele-level discrimination of MHC class II function. The demonstrated specificity for DRB1*0401 over other MHC class II molecules enables precise investigation of how individual HLA alleles contribute to antigen presentation in heterogeneous cell populations, including primary human antigen-presenting cells.

Protease-Stable Probe for In Vivo Pharmacodynamics and Biodistribution Studies

The conformational restriction design (Pec and Pro imino acids) confers protease stability , positioning SC-67655 as a candidate for in vivo probe development where linear peptide ligands would rapidly degrade. This application is particularly relevant for pharmacokinetic/pharmacodynamic (PK/PD) modeling of MHC class II blockade in animal models of RA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-67655

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.